molecular formula C20H26N2O2 B2876343 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-phenylbutanamide CAS No. 1421458-00-5

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-4-phenylbutanamide

Cat. No. B2876343
CAS RN: 1421458-00-5
M. Wt: 326.44
InChI Key: OICVTZLXFWRDDJ-UHFFFAOYSA-N
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Description

The compound is an organic molecule with a complex structure. It contains a dimethylamino group, a phenyl group, and a butanamide group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation, substitution, and addition reactions .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a conjugated system with a donor–acceptor-donor (D-A-D) framework . The structure can be analyzed using software like Gaussian09W and GaussView6.0.16 .


Chemical Reactions Analysis

The compound, being an organic molecule, is likely to undergo various organic reactions depending on the conditions. These could include substitution reactions, addition reactions, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .

Scientific Research Applications

Optical Applications

Studies have highlighted the compound's relevance in the field of nonlinear optical materials. For instance, Rahulan et al. (2014) synthesized a novel chalcone derivative compound that exhibits third-order nonlinear optical properties, suggesting potential use in optical devices like limiters (Rahulan et al., 2014). Similarly, Michinobu et al. (2005) reported on organic donor-acceptor molecules with large third-order optical nonlinearities, which include derivatives with dimethylamino phenyl donors, indicating their potential for high-performance optoelectronic applications (Michinobu et al., 2005).

Electronic Devices

Wu et al. (2019) synthesized novel triarylamine derivatives with dimethylamino substituents for application in optoelectronic devices, demonstrating their efficacy in electrochromic and electrofluorochromic devices with high coloration efficiency and stability (Wu et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some compounds with a dimethylamino group have been used in the manufacturing of drugs, cosmetics, and textile industries .

Safety and Hazards

Safety and hazards associated with a compound depend on its physical and chemical properties. For instance, similar compounds with a dimethylamino group can be harmful if swallowed .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields such as pharmaceuticals, materials science, and chemical manufacturing .

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-22(2)18-13-11-17(12-14-18)19(23)15-21-20(24)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-14,19,23H,6,9-10,15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICVTZLXFWRDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)CCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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